molecular formula C22H23N3O3 B4643662 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide

货号 B4643662
分子量: 377.4 g/mol
InChI 键: OZCZOTGCIQNRJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) activity. HAT enzymes play a crucial role in the regulation of gene expression through the acetylation of histones, which alters chromatin structure and allows for the binding of transcription factors. C646 has been shown to selectively inhibit the HAT activity of p300 and CBP, two HAT enzymes that are frequently overexpressed in cancer cells.

作用机制

4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide inhibits the HAT activity of p300 and CBP by binding to their catalytic domains. This prevents the acetylation of histones and the subsequent activation of gene expression. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been shown to induce the degradation of p300 and CBP, further reducing their activity.
Biochemical and Physiological Effects
The inhibition of p300 and CBP activity by 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide results in a global decrease in histone acetylation, which alters chromatin structure and gene expression. This has been shown to have a wide range of effects on cellular processes, including cell cycle progression, apoptosis, and DNA damage repair. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been shown to inhibit the expression of several oncogenes and promote the expression of tumor suppressor genes.

实验室实验的优点和局限性

4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has several advantages as a research tool, including its high selectivity for p300 and CBP, its ability to inhibit HAT activity in vitro and in vivo, and its potential as an anti-cancer agent. However, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide also has some limitations, including its relatively low potency compared to other HAT inhibitors, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.

未来方向

There are several potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide, including:
1. Development of more potent and selective HAT inhibitors based on the structure of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide.
2. Investigation of the role of p300 and CBP in other cellular processes beyond cancer, such as development and differentiation.
3. Identification of biomarkers that predict sensitivity or resistance to 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide treatment in cancer cells.
4. Exploration of combination therapies that incorporate 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide with other anti-cancer agents to enhance efficacy and reduce toxicity.
5. Investigation of the potential of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide as a therapeutic agent for other diseases beyond cancer, such as inflammatory disorders or neurodegenerative diseases.
In conclusion, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide is a promising research tool and potential therapeutic agent that selectively inhibits the HAT activity of p300 and CBP. Its mechanism of action has been extensively studied in the context of cancer research, where it has shown great potential as an anti-cancer agent. Further research is needed to fully explore its potential in other areas of biomedical research.

科学研究应用

4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been extensively studied in the context of cancer research, where it has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines. 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy agents. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

属性

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(9-ethylcarbazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-24-18-7-4-3-6-16(18)17-14-15(9-10-19(17)24)23-20(26)8-5-13-25-21(27)11-12-22(25)28/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCZOTGCIQNRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCCN3C(=O)CCC3=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(2,5-dioxo-1-pyrrolidinyl)-N-(9-ethyl-9H-carbazol-3-yl)butanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。